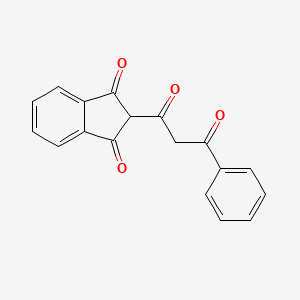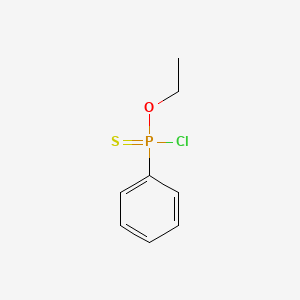
Phosphonochloridothioic acid, phenyl-, O-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonochloridothioic acid, phenyl-, O-ethyl ester is an organic compound with the chemical formula C8H10ClOPS. It is a colorless to pale yellow liquid that contains a phenyl group, a thioester group, and an ethyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonochloridothioic acid, phenyl-, O-ethyl ester can be synthesized through the reaction of phenylphosphonothioic dichloride with ethanol. The reaction typically occurs under controlled conditions with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
PhP(S)Cl2+EtOH→PhP(S)(OEt)Cl+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process requires precise temperature control and the use of catalysts to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonochloridothioic acid, phenyl-, O-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioates.
Applications De Recherche Scientifique
Phosphonochloridothioic acid, phenyl-, O-ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioate esters.
Biology: The compound is studied for its potential use in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain biological pathways in pests.
Mécanisme D'action
The mechanism by which phosphonochloridothioic acid, phenyl-, O-ethyl ester exerts its effects involves the interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent bonding. This inhibition can disrupt metabolic pathways, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester: Similar in structure but contains a nitrophenyl group.
Phenylphosphonothioic acid O-ethyl ester: Lacks the chlorine atom present in phosphonochloridothioic acid, phenyl-, O-ethyl ester.
Uniqueness
This compound is unique due to its combination of a phenyl group, a thioester group, and an ethyl group, along with a reactive chlorine atom. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Propriétés
Numéro CAS |
102850-52-2 |
|---|---|
Formule moléculaire |
C8H10ClOPS |
Poids moléculaire |
220.66 g/mol |
Nom IUPAC |
chloro-ethoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10ClOPS/c1-2-10-11(9,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clé InChI |
FVIHUXZNJJCGPC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


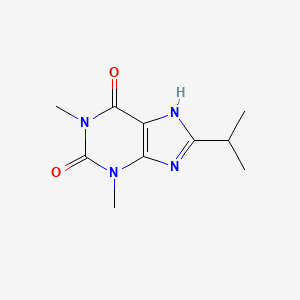
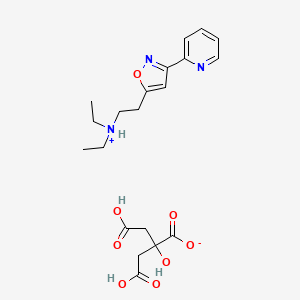

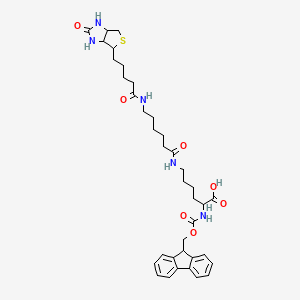
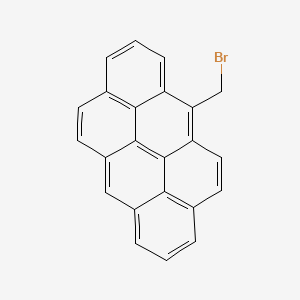
![Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]-](/img/structure/B13734174.png)
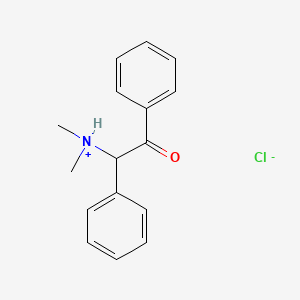

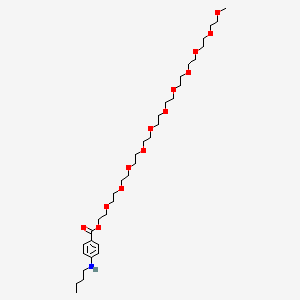
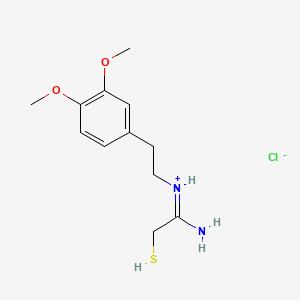

![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)

